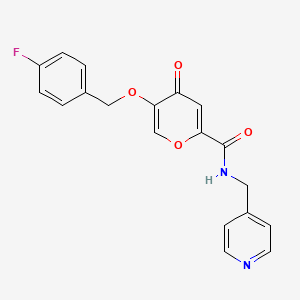
5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran-2-carboxamides. This compound has garnered interest due to its potential biological activities, which include interactions with specific molecular targets, leading to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyranone ring , a fluorobenzyl group , and a pyridin-4-ylmethyl moiety . The synthesis typically involves several steps, including:
- Formation of the Pyranone Ring : Achieved through Pechmann condensation.
- Introduction of the Fluorobenzyl Group : Via nucleophilic substitution using fluorobenzyl halide.
- Attachment of the Pyridin-4-ylmethyl Group : Through amide bond formation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorobenzyl and pyridine groups can engage with hydrophobic pockets in target proteins, while the pyranone ring can form hydrogen bonds, potentially leading to enzyme inhibition or receptor modulation.
Biological Activity Overview
Research indicates that this compound may exhibit multiple biological activities, including:
- Anticancer Properties : Potential inhibition of cell proliferation in various cancer cell lines.
- Enzyme Inhibition : Activity against cholinesterases and other enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cholinesterase Inhibition | AChE | 10.4 | |
| Cholinesterase Inhibition | BChE | 7.7 | |
| Cytotoxicity | MCF-7 Cell Line | 18.1 | |
| COX-2 Inhibition | COX-2 | Moderate |
Case Studies and Research Findings
Several studies have explored the compound's biological activity:
-
In Vitro Studies on Enzyme Inhibition :
- The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results showed significant inhibition with IC50 values indicating moderate potency against these targets.
-
Cytotoxicity Assessment :
- The compound demonstrated cytotoxic effects on the MCF-7 breast cancer cell line, highlighting its potential as an anticancer agent.
-
Molecular Docking Studies :
- Computational studies revealed favorable binding interactions between the compound and target enzymes, supporting its potential as a lead compound for further development.
特性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(pyridin-4-ylmethyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-15-3-1-14(2-4-15)11-25-18-12-26-17(9-16(18)23)19(24)22-10-13-5-7-21-8-6-13/h1-9,12H,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFESLRLRTWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NCC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














